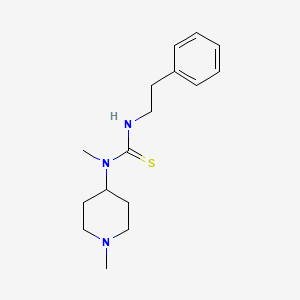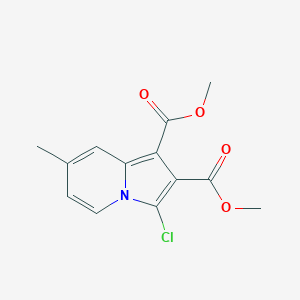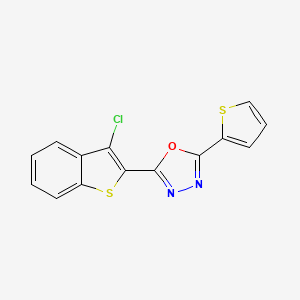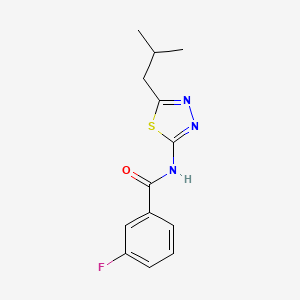![molecular formula C11H9NO4 B5516015 2-[(2-氧代-2H-色满-7-基)氧基]乙酰胺](/img/structure/B5516015.png)
2-[(2-氧代-2H-色满-7-基)氧基]乙酰胺
描述
"2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide" is a compound derived from coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. This compound and its derivatives are of significant interest due to their broad spectrum of biological activities and potential applications in various fields of chemistry and pharmacology, though we will not delve into drug use and dosage or side effects.
Synthesis Analysis
The synthesis of coumarin derivatives, such as "2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide," often involves the functionalization of the coumarin nucleus. One approach includes the reaction of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, followed by treatment with hydrazine hydrate and various aldehydes to afford a series of Schiff’s bases, which upon cyclo-condensation yield N-substituted acetamide derivatives (Čačić et al., 2009).
Molecular Structure Analysis
The molecular structure of coumarin derivatives can be elucidated through various spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was confirmed by NMR, IR, and mass spectral studies, and single-crystal X-ray diffraction (Jyothi et al., 2017).
科学研究应用
合成和化学性质
- 衍生物的设计和合成:该化合物被用作合成各种噻唑烷-4-酮的前体。这些衍生物是通过与溴乙酸乙酯和水合肼反应得到的,导致席夫碱和噻唑烷酮化合物 (Čačić et al., 2009).
- 香豆素合成和量子研究:它作为合成新香豆素的起点,辅以量子化学研究以了解分子结构和特性 (Al-Amiery et al., 2016).
生物和药理学潜力
- 抗氧化活性:该化合物的某些衍生物表现出显着的抗氧化活性,提供了潜在治疗应用的见解 (Kadhum et al., 2011).
- 抗菌特性:该化合物的衍生物对各种细菌菌株显示出有希望的抗菌作用,突出了其在抗菌研究中的潜力 (Behrami & Dobroshi, 2019).
- 抗癌应用:合成的衍生物已被评估其抗肿瘤活性,显示出作为癌症治疗新线索的潜力 (Gašparová et al., 2013).
化学表征和分析
- 互变异构和酸碱行为研究:实验和理论研究集中于 N-(2-氧代-2H-色满-3-基)乙酰胺衍生物的互变异构和酸碱行为,有助于理解它们的化学性质 (Öǧretir et al., 2010).
其他应用
- 荧光探针开发:该化合物用于合成荧光探针,特别是用于识别特定的金属离子,展示了其在分析化学中的应用 (Guo, 2013).
作用机制
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties .
Mode of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Given the broad range of activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Some coumarin derivatives have been reported to inhibit proliferation, migration, and invasion of non-small cell lung cancer cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
未来方向
The future directions in the research of similar compounds involve exploring their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .
生化分析
Biochemical Properties
2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cholinesterase and monoamine oxidase, enzymes involved in neurotransmitter regulation . Additionally, 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight the compound’s potential therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions.
Cellular Effects
2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . Moreover, 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide inhibits cholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, the compound’s antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which are subsequently excreted through urine and feces . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins play a role in its localization and accumulation within specific tissues . These interactions influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is determined by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Targeting signals, such as mitochondrial targeting sequences, direct the compound to specific organelles, enhancing its activity and function . Understanding the subcellular localization of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFYKUOQYUNFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)


![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)